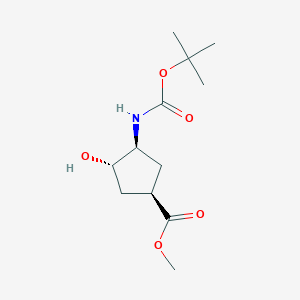
4-Imidazoleacetic acid hydrochloride
Overview
Description
4-Imidazoleacetic acid hydrochloride, also known as (4-Imidazolyl)acetic acid hydrochloride, is a chemical compound with the molecular formula C5H6N2O2 · HCl and a molecular weight of 162.57 g/mol . This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. It is commonly used in biochemical and physiological research due to its role as a competitive antagonist at GABA C receptors .
Mechanism of Action
Target of Action
4-Imidazoleacetic acid hydrochloride, also known as 2-(1H-imidazol-5-yl)acetic acid hydrochloride, is a competitive antagonist at GABA C receptors . GABA C receptors are a type of GABA receptors, which are inhibitory neurotransmitter receptors present in the nervous system.
Mode of Action
As a competitive antagonist, this compound binds to the active site of GABA C receptors, preventing the binding of the neurotransmitter GABA. This prevents the activation of the receptor, thereby inhibiting the downstream effects of GABA signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic signaling pathway. By inhibiting GABA C receptors, it disrupts the normal inhibitory signaling in the nervous system. The downstream effects of this disruption can vary widely, depending on the specific neural circuits involved .
Pharmacokinetics
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of GABA C receptors. By preventing the activation of these receptors, it can disrupt inhibitory signaling in the nervous system. This could potentially lead to increased neuronal excitability and altered neural function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body Additionally, its activity could potentially be influenced by the presence of other substances that interact with GABA C receptors.
Biochemical Analysis
Biochemical Properties
4-Imidazoleacetic acid hydrochloride plays a crucial role in biochemical reactions. It has been found to significantly affect enzymes such as proteases, phosphatases, and kinases by binding to their active sites, thereby impeding their catalytic capabilities . This inhibition of enzyme activity exerts subsequent effects on the biochemical pathways in which these enzymes partake .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It acts as a competitive antagonist at GABA C receptors .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It can be biosynthesized from imidazole-4-acetaldehyde through its interaction with the enzyme aldehyde dehydrogenase, mitochondrial . Detailed information on the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Imidazoleacetic acid hydrochloride can be synthesized through various methods. One efficient biocatalytic synthesis involves converting L-histidine to imidazole-4-pyruvic acid using an Escherichia coli whole-cell biocatalyst expressing membrane-bound L-amino acid deaminase from Proteus vulgaris. The obtained imidazole-4-pyruvic acid is then decarboxylated to 4-imidazoleacetic acid under the action of hydrogen peroxide .
Industrial Production Methods: In industrial settings, this compound is typically produced through chemical synthesis methods. One common method involves the acid hydrolysis of cyanomethylimidazole, which requires harsh chemicals and results in various byproducts . the biocatalytic method mentioned above is gaining popularity due to its environmental friendliness and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Imidazoleacetic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4-acetic acid.
Reduction: It can be reduced to form imidazole-4-acetaldehyde.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be used as a reducing agent.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Imidazole-4-acetic acid.
Reduction: Imidazole-4-acetaldehyde.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-Imidazoleacetic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Imidazoleacrylic acid
- 1H-Imidazol-1-ylacetic acid
- Imidazolepropionic acid
- 4 (5)- (Hydroxymethyl)imidazole
- 4-Imidazolecarboxylic acid
Comparison: 4-Imidazoleacetic acid hydrochloride is unique due to its specific action as a competitive antagonist at GABA C receptors . While other imidazole derivatives may have similar structures, their biological activities and applications can vary significantly. For example, 4-imidazoleacrylic acid and imidazolepropionic acid have different functional groups, which can lead to different reactivity and biological effects .
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHLCFYPFGFBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30581-89-6 (Parent) | |
| Record name | Imidazoleacetic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00186237 | |
| Record name | 4-Imidazoleacetic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3251-69-2 | |
| Record name | 1H-Imidazole-5-acetic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazoleacetic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Imidazoleacetic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-imidazoleacetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAZOLEACETIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET7A74ROAO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-imidazoleacetic acid hydrochloride interact with the perovskite solar cell components to improve efficiency?
A1: this compound (ImAcHCl) acts as a multifunctional chemical linker between the SnO2 electron transport layer and the perovskite layer in the solar cell []. It achieves this through:
- Ester bond formation: The carboxylic acid group of ImAcHCl undergoes an esterification reaction with hydroxyl groups on the SnO2 surface, forming a strong chemical bridge [].
- Electrostatic interaction: The imidazolium cation of ImAcHCl interacts electrostatically with iodide anions present in the perovskite structure []. This dual interaction enhances the interface contact and facilitates charge extraction.
- Improved perovskite crystallinity: The chloride anion in ImAcHCl contributes to improved perovskite film crystallinity, leading to better charge transport within the perovskite layer [].
Q2: What are the stability implications of using this compound in perovskite solar cells?
A2: The research indicates that incorporating ImAcHCl improves both thermal and moisture stability of the perovskite solar cells []. Unencapsulated devices with ImAcHCl-modified SnO2 exhibited enhanced resistance to degradation under thermal and humid conditions compared to devices without the ImAcHCl modification []. This enhanced stability is crucial for the long-term performance and commercial viability of perovskite solar cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















